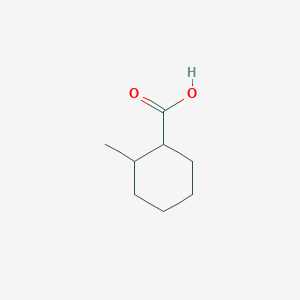

2-Methylcyclohexanecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKXJRZPVDLHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901211 | |

| Record name | NoName_295 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56586-13-1, 15177-62-5 | |

| Record name | 2-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56586-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015177625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056586131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methylcyclohexanecarboxylic acid, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data, detailed experimental protocols, and a logical workflow for isomer separation.

Core Physical Properties

This compound, with the chemical formula C₈H₁₄O₂, exists as a mixture of cis and trans isomers. The physical properties can vary between the isomeric mixture and the individual stereoisomers. The data presented below has been aggregated from various chemical and scientific sources.

Quantitative Data Summary

The following tables summarize the key physical properties for the mixture of cis and trans isomers, as well as for the individual cis and trans isomers where data is available.

Table 1: Physical Properties of this compound (Mixture of Cis and Trans Isomers)

| Property | Value | Reference |

| CAS Number | 56586-13-1 | [1] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 241-242 °C at 746 mmHg | [1][3] |

| Density | 1.009 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.4633 | [1][3] |

| Flash Point | 82 °C (closed cup) | [1] |

Table 2: Physical Properties of cis-2-Methylcyclohexanecarboxylic Acid

| Property | Value | Reference |

| CAS Number | 7076-91-7 | [4] |

| Molecular Weight | 142.20 g/mol | [4] |

| IUPAC Name | cis-(1S,2R)-2-methylcyclohexane-1-carboxylic acid | [4] |

Table 3: Physical Properties of trans-2-Methylcyclohexanecarboxylic Acid

| Property | Value | Reference |

| CAS Number | 15177-62-5 | [5] |

| Molecular Weight | 142.20 g/mol | [5] |

| IUPAC Name | (1R,2R)-2-methylcyclohexane-1-carboxylic acid | [5] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound and a protocol for the separation of its cis and trans isomers.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a distillation apparatus.

Methodology:

-

A small quantity of the liquid is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a graduated cylinder):

-

An empty, dry graduated cylinder is weighed.

-

A known volume of the liquid is added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final weight minus initial weight) by its volume.

Determination of Melting Point (for solid isomers)

For solid isomers of this compound, the melting point can be determined using a capillary melting point apparatus.

Methodology:

-

A small amount of the finely powdered solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the solid begins to melt until it is completely liquid is recorded as the melting point range.

Separation of cis- and trans-2-Methylcyclohexanecarboxylic Acid Isomers

The separation of the cis and trans isomers can be achieved through epimerization of the cis isomer to the more stable trans isomer, followed by isolation.

Methodology:

-

A mixture of cis- and trans-2-methylcyclohexanecarboxylic acid is heated with potassium hydroxide in a suitable solvent (e.g., Shellsol 71 with water and methanol).

-

The mixture is heated to 180-190 °C for approximately 24 hours, during which water is distilled off. This process promotes the epimerization of the cis isomer to the trans isomer.

-

The reaction mixture is then cooled.

-

Water and methanol are added to the cooled mixture, which is then allowed to stand for phase separation.

-

The lower phase (methanol/water) is collected and cooled to 0-5 °C.

-

Concentrated hydrochloric acid is added dropwise to the cooled solution to precipitate the trans-2-methylcyclohexanecarboxylic acid.

-

The precipitated crystals are filtered, washed with water, and dried to yield the purified trans isomer.

-

Further purification can be achieved by recrystallization from a solvent such as petroleum ether.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the separation of cis- and trans-2-methylcyclohexanecarboxylic acid isomers.

Caption: Workflow for the separation of trans-2-methylcyclohexanecarboxylic acid.

References

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. This compound | 56586-13-1 | Benchchem [benchchem.com]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

2-Methylcyclohexanecarboxylic acid chemical structure

An In-depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

Introduction

This compound is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group attached to adjacent carbon atoms. Its chemical formula is C₈H₁₄O₂.[1] The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism, significantly influencing its physical properties and chemical reactivity.[2] This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers, leading to the existence of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[2] These isomers are grouped into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the methyl and carboxyl groups on the cyclohexane ring defines them as either cis or trans diastereomers.

-

Cis Isomers: The methyl and carboxylic acid groups are on the same side of the cyclohexane ring. This pair consists of the (1S,2R) and (1R,2S) enantiomers.

-

Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The stereochemistry of these molecules is crucial in applications like stereoselective synthesis, where they can be used as chiral building blocks.[2]

Caption: General chemical structure of this compound.

Caption: Relative orientations of substituents in cis and trans isomers.

Physical and Chemical Properties

The physical properties of this compound can vary depending on the isomeric composition. Data is available for the mixture of cis and trans isomers as well as for the individual diastereomers.

Table 1: General Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | [1][3][4] |

| Molecular Weight | 142.20 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid |[5][6] |

Table 2: Physicochemical Data for the Cis/Trans Mixture

| Property | Value | Reference |

|---|---|---|

| CAS Number | 56586-13-1 | [5] |

| Density | 1.009 g/mL at 25 °C | [5] |

| Boiling Point | 241-242 °C at 746 mmHg | [5] |

| Refractive Index | n20/D 1.4633 | [5] |

| Flash Point | 82 °C (179.6 °F) - closed cup |

| pKa | 5.43 ± 0.28 (Predicted) |[5][6] |

Table 3: Properties of Individual Diastereomers

| Isomer | CAS Number | Melting Point | Boiling Point | Reference |

|---|---|---|---|---|

| cis | 7076-91-7 | 150-151 °C | 122-123 °C at 10 Torr | [3][7][8] |

| trans | 15177-62-5 | N/A | N/A |[4][9][10] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework, including the number of different proton and carbon environments and their connectivity.[1]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available, which are useful for identifying the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]

-

Mass Spectrometry (MS): GC-MS data helps in determining the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

General Synthesis

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 2-methylcyclohexanecarboxylate.[11]

Detailed Methodology:

-

Saponification: Ethyl 2-methylcyclohexanecarboxylate is added to a solution of potassium hydroxide in anhydrous methanol. The mixture is stirred overnight at room temperature to facilitate the hydrolysis of the ester to its carboxylate salt.[11]

-

Solvent Removal: The methanol is removed under reduced pressure.[11]

-

Extraction (Workup): The residue is redissolved in water. This aqueous solution is first washed with ether to remove any unreacted starting material or non-acidic impurities.[11]

-

Acidification: The aqueous layer is then acidified (to pH < 2), typically with a strong acid like HCl, to protonate the carboxylate salt and form the free carboxylic acid.[11]

-

Final Extraction: The acidified solution is re-extracted with ether to isolate the this compound product.[11]

-

Drying and Evaporation: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated under reduced pressure to yield the final product.[11]

Caption: Workflow for the synthesis of this compound.

Stereoselective Synthesis

For applications requiring specific stereoisomers, asymmetric synthesis strategies are employed. One documented method is the diastereoselective catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts. This reaction can produce (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess of up to 96%.[12] The chiral auxiliary (pyroglutamate) shields one face of the aromatic ring, directing the hydrogenation to occur preferentially from the unshielded face, which results in a cis hydrogenation product.[12]

Applications

This compound and its derivatives serve as important intermediates in organic synthesis. For instance, the crude product can be converted to 2-methylcyclohexanecarboxyl chloride by treatment with thionyl chloride.[11] This acid chloride is a more reactive species used in the synthesis of amides, esters, and other substituted cyclohexyl compounds. The chirality of its isomers also makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[13]

References

- 1. This compound | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56586-13-1 | Benchchem [benchchem.com]

- 3. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanecarboxylic acid, 2-methyl-, trans- | C8H14O2 | CID 12610632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 56586-13-1 [chemicalbook.com]

- 6. 2-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 56586-13-1 [amp.chemicalbook.com]

- 7. cis-2-methylcyclohexanecarboxylic acid | 7076-91-7 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. trans-2-methylcyclohexanecarboxylic acid [stenutz.eu]

- 10. trans-2-methylcyclohexanecarboxylic acid | 15177-62-5 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cas 7077-04-5,trans-2-methyl-cyclohexanecarboxylic acid | lookchem [lookchem.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 2-methylcyclohexanecarboxylic acid, focusing on their synthesis, stereochemistry, conformational analysis, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a disubstituted cyclohexane derivative that exists as two diastereomers: cis-2-methylcyclohexanecarboxylic acid and trans-2-methylcyclohexanecarboxylic acid. The spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring gives rise to distinct physical and chemical properties for each isomer. Understanding these differences is crucial for applications in drug discovery, where stereochemistry often dictates biological activity, and in the synthesis of complex organic molecules.

Stereochemistry and Conformational Analysis

The stereoisomerism of this compound arises from the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in two pairs of enantiomers: (1R, 2S) and (1S, 2R) for the cis isomer, and (1R, 2R) and (1S, 2S) for the trans isomer.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the conformers for the cis and trans isomers is determined by the axial or equatorial positions of the methyl and carboxylic acid substituents.

Cis Isomer:

In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a ring-flip, the axial substituent becomes equatorial and vice-versa. These two chair conformations are in equilibrium. The conformer where the bulkier carboxylic acid group occupies the more stable equatorial position is generally favored.[1][2][3]

Trans Isomer:

For the trans isomer, the substituents are either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are highly destabilizing.[1][2][3] Consequently, the trans isomer exists almost exclusively in the diequatorial conformation.

Figure 1: Conformational equilibria of cis and trans isomers.

Synthesis of Isomers

The synthesis of the cis and trans isomers of this compound can be achieved through stereoselective routes.

Synthesis of cis-2-Methylcyclohexanecarboxylic Acid

The cis isomer is commonly prepared via the catalytic hydrogenation of o-toluic acid. The hydrogenation of the aromatic ring typically occurs from the less hindered face, leading to the cis configuration of the substituents.

Experimental Protocol: Catalytic Hydrogenation of o-Toluic Acid

-

Reaction Setup: A solution of o-toluic acid in a suitable solvent, such as glacial acetic acid, is placed in a high-pressure hydrogenation apparatus.

-

Catalyst: A platinum(IV) oxide (PtO₂) catalyst is added to the solution.

-

Hydrogenation: The reaction vessel is flushed with hydrogen gas and then pressurized to a typical pressure of 3-4 atm. The mixture is agitated at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Workup: The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude cis-2-methylcyclohexanecarboxylic acid can be purified by distillation or recrystallization.

Figure 2: Synthesis of the cis isomer.

Synthesis of trans-2-Methylcyclohexanecarboxylic Acid

The trans isomer can be synthesized via a Diels-Alder reaction between butadiene and crotonic acid, followed by hydrogenation of the resulting cyclohexene derivative. The endo-selectivity of the Diels-Alder reaction followed by hydrogenation leads to the thermodynamically more stable trans product.

Experimental Protocol: Diels-Alder Reaction and Hydrogenation

-

Diels-Alder Reaction: Butadiene and crotonic acid are heated together in a sealed tube or an autoclave, with or without a solvent. This [4+2] cycloaddition reaction forms 4-methyl-Δ¹-cyclohexenecarboxylic acid.

-

Hydrogenation: The resulting unsaturated acid is then dissolved in a suitable solvent like ethanol or acetic acid and subjected to catalytic hydrogenation over a platinum or palladium catalyst.

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude trans-2-methylcyclohexanecarboxylic acid is then purified by recrystallization or distillation.

Figure 3: Synthesis of the trans isomer.

Physicochemical and Spectroscopic Data

The different spatial arrangements of the functional groups in the cis and trans isomers lead to variations in their physical properties and spectroscopic data. Due to the lack of readily available, comprehensively assigned experimental data for the pure isomers in the literature, the following tables provide a summary of expected values based on known trends for substituted cyclohexanes and general spectroscopic principles for carboxylic acids.

Table 1: Physicochemical Properties

| Property | cis-2-Methylcyclohexanecarboxylic Acid | trans-2-Methylcyclohexanecarboxylic Acid |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol |

| Boiling Point | Expected to be slightly lower than the trans isomer | Expected to be slightly higher than the cis isomer |

| Melting Point | Expected to be lower than the trans isomer | Expected to be higher than the cis isomer |

| Density | Expected to be slightly lower than the trans isomer | Expected to be slightly higher than the cis isomer |

| Solubility | Generally soluble in organic solvents | Generally soluble in organic solvents |

Table 2: Spectroscopic Data (Expected Ranges and Characteristics)

| Technique | cis-2-Methylcyclohexanecarboxylic Acid | trans-2-Methylcyclohexanecarboxylic Acid |

| ¹H NMR | - -COOH Proton: Broad singlet, ~10-13 ppm- Cyclohexane Protons: Complex multiplets, ~1.0-2.5 ppm- -CH₃ Protons: Doublet, ~0.8-1.2 ppm. The coupling constant will depend on the dihedral angle to the vicinal proton. | - -COOH Proton: Broad singlet, ~10-13 ppm- Cyclohexane Protons: Complex multiplets, ~1.0-2.5 ppm. Chemical shifts of H1 and H2 will differ from the cis isomer due to the diequatorial arrangement.- -CH₃ Protons: Doublet, ~0.8-1.2 ppm. |

| ¹³C NMR | - -COOH Carbon: ~175-185 ppm- Cyclohexane Carbons: ~20-50 ppm. The chemical shifts will be influenced by the axial/equatorial positions of the substituents. | - -COOH Carbon: ~175-185 ppm- Cyclohexane Carbons: ~20-50 ppm. Chemical shifts will differ from the cis isomer due to the diequatorial arrangement. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹- C=O Stretch (Carboxylic Acid): Strong band, ~1700-1725 cm⁻¹ | - O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹- C=O Stretch (Carboxylic Acid): Strong band, ~1700-1725 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 142- Fragmentation: Loss of -OH (m/z = 125), loss of -COOH (m/z = 97) | - Molecular Ion (M⁺): m/z = 142- Fragmentation: Loss of -OH (m/z = 125), loss of -COOH (m/z = 97) |

Note: Specific, experimentally verified and assigned NMR data for the pure isomers is not extensively available in the public domain. The provided ranges are based on general principles and data for analogous compounds.

Separation and Characterization

A mixture of the cis and trans isomers can be separated using techniques such as fractional distillation or column chromatography. The distinct physical properties, particularly boiling and melting points, facilitate their separation. Characterization of the pure isomers is typically performed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as well as by determining their physical constants.

Conclusion

The cis and trans isomers of this compound are important compounds in stereochemistry and organic synthesis. Their distinct three-dimensional structures, arising from the relative orientations of the methyl and carboxylic acid groups, lead to different conformational preferences and physical properties. The stereoselective synthesis of each isomer is achievable through well-established synthetic routes. A thorough understanding of their properties is essential for their application in various fields, including the development of new pharmaceuticals and advanced materials. Further research to fully characterize the spectroscopic properties of the pure isomers would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Enantiomers and Diastereomers of 2-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclohexanecarboxylic acid is a chiral carboxylic acid possessing two stereocenters, which gives rise to four distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring dictates the cis/trans relationship and the absolute configuration (R/S) of each isomer, profoundly influencing their physicochemical properties and biological activities. This guide provides a comprehensive overview of the stereoisomerism of this compound, including their synthesis, resolution, and known physical properties. Due to the limited publicly available data on the specific biological pathways of these individual stereoisomers, this guide also presents a logical framework for their stereochemical relationships and a general experimental workflow for their separation and characterization.

Stereoisomerism of this compound

The structure of this compound contains two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in the existence of four stereoisomers:

-

(1R,2R)-2-Methylcyclohexanecarboxylic acid and (1S,2S)-2-Methylcyclohexanecarboxylic acid : This pair constitutes the trans enantiomers.

-

(1R,2S)-2-Methylcyclohexanecarboxylic acid and (1S,2R)-2-Methylcyclohexanecarboxylic acid : This pair constitutes the cis enantiomers.

The relationship between these stereoisomers can be summarized as follows:

-

(1R,2R) and (1S,2S) are enantiomers.

-

(1R,2S) and (1S,2R) are enantiomers.

-

The trans isomers ((1R,2R) and (1S,2S)) are diastereomers of the cis isomers ((1R,2S) and (1S,2R)).

Caption: Stereochemical relationships of this compound isomers.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is not extensively reported in the literature. However, properties for the mixture of cis and trans isomers are available.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point (mixture of cis and trans) | 241-242 °C at 746 mmHg | [2] |

| Density (mixture of cis and trans) | 1.009 g/mL at 25 °C | [2] |

| Refractive Index (n20/D, mixture of cis and trans) | 1.4633 | [2] |

For comparison, the physical properties of the closely related 1-Methylcyclohexanecarboxylic acid are provided below:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Melting Point | 36-39 °C | [3] |

| Boiling Point | 131-133 °C | [3] |

Synthesis and Resolution of Stereoisomers

The synthesis of this compound can be approached through various methods, often resulting in a mixture of stereoisomers that require subsequent separation.

Asymmetric Synthesis

A diastereoselective synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid has been achieved through the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts.[4] This method yielded a diastereomeric excess (de) of up to 96%.[4]

Resolution of Enantiomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For carboxylic acids like this compound, a common method is the formation of diastereomeric salts using a chiral amine as a resolving agent.

This protocol outlines a general workflow for the resolution of a racemic mixture of this compound. The choice of chiral amine and solvent is crucial and often requires empirical optimization.

Caption: General workflow for the resolution of this compound.

Methodology:

-

Salt Formation: A solution of the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is treated with a stoichiometric amount of a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine). The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: Due to the different physical properties of the two diastereomeric salts, one will be less soluble and will crystallize out of the solution preferentially. The crystals are collected by filtration. The mother liquor is enriched in the more soluble diastereomeric salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the free enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification. The enantiomeric excess (ee) of the resolved acid is determined using techniques such as chiral HPLC or by measuring the optical rotation.

Biological Activity

For instance, studies on other substituted cyclohexane carboxylic acids have shown potential biological activities, including antimicrobial and enzyme inhibitory effects.[5][6][7] The evaluation of the individual stereoisomers of this compound in relevant biological assays is a promising area for future research.

Conclusion

The four stereoisomers of this compound represent a valuable system for studying the impact of stereochemistry on molecular properties and function. While methods for their synthesis and separation are established in principle, a comprehensive characterization of the individual isomers, including their specific physical properties and biological activities, remains an area ripe for further investigation. The protocols and logical frameworks presented in this guide provide a foundation for researchers to build upon in their exploration of these fascinating chiral molecules. Future work should focus on obtaining pure samples of each stereoisomer to enable detailed physicochemical and biological evaluation, which could unlock their potential in various scientific and pharmaceutical applications.

References

- 1. This compound | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans 99 56586-13-1 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexanecarboxylic acid, a substituted cyclohexane derivative, presents a molecule of significant interest in stereoselective synthesis and as a potential building block in medicinal chemistry. Its structural features, including the presence of two chiral centers, give rise to four possible stereoisomers, each with unique three-dimensional arrangements that can profoundly influence their chemical and biological properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential, though currently limited, biological relevance.

Chemical Identification and Properties

The different isomers of this compound are identified by unique CAS numbers. The general CAS number for the mixture of cis and trans isomers is 56586-13-1.[1][2] The cis isomer is identified by CAS number 7076-91-7, while the trans isomer has been associated with CAS numbers 7077-04-5 and 15177-62-5.

A summary of the key physicochemical properties for the mixture and individual isomers is presented in the table below.

| Property | Value | Isomer | Reference |

| CAS Number | 56586-13-1 | Mixture of cis and trans | [1][2][3] |

| 7076-91-7 | cis | [2] | |

| 15177-62-5 | trans | [3] | |

| Molecular Formula | C₈H₁₄O₂ | All | [1][2][3] |

| Molecular Weight | 142.20 g/mol | All | [1][2][3] |

| Boiling Point | 241-242 °C at 746 mmHg | Mixture of cis and trans | [1] |

| Density | 1.009 g/mL at 25 °C | Mixture of cis and trans | [1] |

| Refractive Index | n20/D 1.4633 | Mixture of cis and trans | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various routes, with stereoselectivity being a key consideration.

General Synthesis Workflow

A common synthetic approach involves the modification of a precursor molecule, often through catalytic hydrogenation to introduce the desired stereochemistry. The following diagram illustrates a generalized workflow for the synthesis of a specific stereoisomer.

Caption: A generalized workflow for the stereoselective synthesis of a this compound isomer.

Detailed Experimental Protocol: Asymmetric Synthesis of (1S,2R)-2-Methylcyclohexanecarboxylic Acid[4]

This protocol is adapted from a study on the diastereoselective synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid.[4]

Materials:

-

(S)-alkyl-N-(2-methylbenzoyl)pyroglutamate (substrate)

-

Rhodium or Ruthenium catalyst on a support (e.g., alumina or active carbon)

-

Solvent (e.g., methanol)

-

Hydrogen gas (5 MPa)

-

Amine additive (optional, for enhancing diastereomeric excess)

Procedure:

-

The substrate, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate, is dissolved in the chosen solvent in a high-pressure reactor.

-

The supported rhodium or ruthenium catalyst is added to the solution. An amine additive may also be included at this stage.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred at room temperature under a hydrogen pressure of 5 MPa.

-

The reaction is monitored for the consumption of hydrogen.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting product, predominantly (1S,2R)-2-methylcyclohexane carboxylic acid, is then purified. The diastereomeric excess can be determined using techniques like NMR spectroscopy.

The stereoselectivity of this reaction is attributed to the chiral auxiliary (pyroglutamate group) shielding one face of the aromatic ring of the precursor, leading to the preferential hydrogenation of the unshielded face.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

| Spectroscopy Type | Key Features |

| ¹H NMR | The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift. The signals for the methyl and cyclohexyl protons will show complex splitting patterns depending on the isomer. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid group will have a characteristic chemical shift in the downfield region of the spectrum. The chemical shifts of the methyl and cyclohexyl carbons will vary between isomers. |

| IR Spectroscopy | A broad O-H stretching band characteristic of a carboxylic acid is expected. A strong C=O stretching absorption will also be present. The exact positions of these bands can be influenced by hydrogen bonding. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activity of this compound are limited, the broader class of cyclohexanecarboxylic acid derivatives has been explored in medicinal chemistry. The chirality of molecules is a critical factor in their interaction with biological systems, and enantiomerically pure forms of chiral carboxylic acids are important precursors in the synthesis of biologically active compounds.[1]

The general significance of cyclohexanecarboxylic acid derivatives in drug development is highlighted by their presence in various therapeutic agents. For instance, gabapentin, an anticonvulsant, and tranexamic acid, an antifibrinolytic agent, contain a cyclohexane ring structure.

The potential for this compound and its derivatives in drug discovery lies in their use as chiral building blocks to synthesize more complex molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety.

As no specific biological targets or signaling pathways have been identified for this compound, a diagrammatic representation of such pathways is not currently feasible. Further research is required to elucidate any specific biological functions of this compound.

Conclusion

This compound is a chiral molecule with well-defined chemical and physical properties. Methods for its stereoselective synthesis are established, providing access to specific isomers. While its direct biological activity remains largely unexplored, its structural motifs are relevant to medicinal chemistry. This guide provides a foundational understanding of this compound, highlighting the need for further investigation into its potential pharmacological applications. The detailed synthetic protocols and compiled data serve as a valuable resource for researchers and scientists working in organic synthesis and drug discovery.

References

- 1. This compound | 56586-13-1 | Benchchem [benchchem.com]

- 2. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylcyclohexanecarboxylic acid molecular weight

An In-Depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic compound with significant implications for research and development. The document details its fundamental physicochemical properties, stereoisomerism, and established synthesis protocols. Furthermore, it outlines advanced analytical methodologies for its characterization and separation, including spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this compound.

Introduction

This compound is a derivative of cyclohexanecarboxylic acid with the molecular formula C8H14O2.[1][2] Its structure consists of a cyclohexane ring substituted with a carboxylic acid group and a methyl group on an adjacent carbon atom. The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[3] This stereoisomerism is a critical aspect of the molecule, as the spatial arrangement of the functional groups can significantly influence its chemical reactivity and biological activity. The controlled, stereoselective synthesis of specific isomers is therefore of paramount importance in fields such as asymmetric synthesis and the development of chiral materials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2][4][5] |

| CAS Number | 56586-13-1 (mixture of isomers) | [1] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 241-242 °C at 746 mmHg | [6] |

| Density | 1.009 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.4633 | [6] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| pKa | 5.43 ± 0.28 (Predicted) | [6] |

| XLogP3-AA | 2.3 | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, including general hydrolysis and more complex asymmetric syntheses to obtain specific stereoisomers.

General Synthesis via Saponification

A common method for preparing this compound involves the saponification (hydrolysis) of its corresponding ester, such as ethyl 2-methylcyclohexanecarboxylate.

-

Reaction Setup: A solution of potassium hydroxide (27 g, 0.48 mol) in anhydrous methanol (300 ml) is prepared.

-

Saponification: Ethyl 2-methylcyclohexanecarboxylate (50 g, 0.295 mol) is added to the potassium hydroxide solution. The mixture is stirred overnight at room temperature.

-

Solvent Removal: The methanol is evaporated under reduced pressure.

-

Aqueous Workup: The residue is redissolved in water. This aqueous solution is then extracted with ether (3 x 200 ml) to remove any unreacted ester or non-acidic impurities.

-

Acidification: The aqueous layer is acidified to a pH below 2 with a suitable acid (e.g., HCl).

-

Product Extraction: The acidified solution is re-extracted with ether (3 x 200 ml) to isolate the this compound product.

-

Purification: The combined final organic extracts are washed with water, dried over a drying agent (e.g., MgSO4), and the ether is evaporated under reduced pressure to yield the final product.[8]

Caption: General workflow for the synthesis and purification of this compound.

Asymmetric Synthesis

For applications requiring stereochemical purity, asymmetric synthesis methods are employed. One such method is the diastereoselective hydrogenation of a chiral precursor.

-

Precursor: The synthesis utilizes (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates as the starting material.

-

Catalyst: Supported rhodium or ruthenium catalysts are used.

-

Reaction Conditions: The catalytic hydrogenation is carried out at room temperature under a pressure of 5 MPa.

-

Stereoselectivity: This method predominantly yields (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess (de) of up to 96%.[9] The selectivity is attributed to the chiral auxiliary (pyroglutamate), which shields one face of the aromatic ring, directing the hydrogen addition.[9]

Analytical Methodologies

The characterization and purity assessment of this compound and its stereoisomers rely on modern analytical techniques.

Chromatographic Analysis

Chromatography is essential for separating and quantifying the different stereoisomers.

HPLC is a primary technique for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[3]

-

Stationary Phase: Chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, are used to create a chiral environment that allows for the differential interaction and separation of enantiomers.[3]

-

Derivatization: To improve separation and detection, the carboxylic acid may be derivatized into an ester or amide prior to analysis.[3]

-

Detection: UV detection is common, though it may require derivatization as carboxylic acids often lack a strong chromophore.[10]

GC is another effective method, particularly for volatile derivatives of the acid.

-

Stationary Phase: A chiral stationary phase is required to separate the enantiomers.[3]

-

Derivatization: The carboxylic acid is typically converted to a more volatile ester (e.g., methyl ester) before injection.

-

Detection: Mass spectrometry (GC-MS) is often used for detection, providing both quantification and structural information.[11] A study reported using GC to determine a diastereomeric excess of up to 96% in the asymmetric synthesis of the (1S,2R) isomer.[3][9]

Caption: A typical workflow for the chiral separation and analysis of stereoisomers.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹.[12]

-

¹H NMR Spectroscopy: The most distinctive signal is the carboxylic acid proton (COOH), which is typically a broad singlet appearing far downfield, in the 10-12 ppm region.[12] Protons on the cyclohexane ring and the methyl group would appear further upfield.

-

¹³C NMR Spectroscopy: The carboxyl carbon (C=O) gives a characteristic signal in the 160-185 ppm range.[12] The other carbons of the cyclohexane ring and the methyl group will appear at higher field strengths.

-

Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often show characteristic fragmentation patterns, including the loss of an OH group (M-17) and the loss of a COOH group (M-45).[12][13]

Stereoisomer Relationships

The two stereocenters in this compound lead to two pairs of enantiomers, which are diastereomers of each other.

Caption: Stereoisomeric relationships of this compound.

Potential Applications and Biological Relevance

While research on the direct biological activity of this compound is limited, related structures show significant potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated notable antimicrobial and anti-inflammatory activities.[14][15] For instance, certain derivatives exhibited bacteriostatic activity against strains like S. aureus and M. smegmatis, and others strongly inhibited the secretion of the inflammatory cytokine TNF-α.[14][15] These findings suggest that the this compound scaffold could serve as a valuable building block in the design and synthesis of novel therapeutic agents, warranting further investigation by drug development professionals.

Conclusion

This compound is a compound whose chemistry is fundamentally defined by its stereoisomerism. This guide has provided a detailed overview of its core properties, synthesis, and analytical characterization. The established protocols for its preparation and the robust chromatographic and spectroscopic methods for its analysis provide a solid foundation for its use in research. The potential for its derivatives in therapeutic applications highlights its importance as a scaffold for future drug discovery and development efforts.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56586-13-1 | Benchchem [benchchem.com]

- 4. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanecarboxylic acid, 2-methyl-, trans- | C8H14O2 | CID 12610632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 56586-13-1 [chemicalbook.com]

- 7. 2-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 56586-13-1 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 2-Methylcyclohexanecarboxylic Acid

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylcyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Chemical and Physical Properties

This compound is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring means that this compound can exist as four different stereoisomers (cis and trans enantiomeric pairs).[1] The spectral data presented here is for a mixture of cis and trans isomers unless otherwise specified.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[2] |

| Molecular Weight | 142.20 g/mol | PubChem[2] |

| IUPAC Name | 2-methylcyclohexane-1-carboxylic acid | PubChem[2] |

| CAS Number | 56586-13-1 | PubChem[2] |

Spectral Data Summary

The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid group typically shows a characteristic signal at a high chemical shift in ¹H NMR, though its exact position can vary with concentration and solvent.[3][4] The carboxyl carbon atom is also readily identifiable in the ¹³C NMR spectrum, typically appearing in the 165-185 ppm range.[3][4]

Table 1: ¹H NMR Spectral Data (Data is representative and may vary based on isomer and experimental conditions)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 0.8 - 1.0 | Doublet | 3H | -CH₃ |

| 1.0 - 2.5 | Multiplet | 10H | Cyclohexane ring protons (-CH-, -CH₂-) |

Table 2: ¹³C NMR Spectral Data (Data sourced from Sigma-Aldrich)[2]

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH (Carboxylic Acid Carbon) |

| ~45 | -CH-COOH (Carbon 1) |

| ~35 | -CH-CH₃ (Carbon 2) |

| 15 - 35 | Remaining Cyclohexane Carbons and -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the most prominent features are the absorptions corresponding to the carboxylic acid group.[1] This includes a very broad O-H stretching band and a strong C=O stretching band.[3][4]

Table 3: Key IR Absorption Bands (Data sourced from Sigma-Aldrich, ATR-IR)[2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic Acid)[1][3] |

| ~2930 | Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid, Dimeric)[3] |

| ~1450 | Medium | C-H bend |

| ~1200 | Medium | C-O stretch |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. The molecular ion peak (M⁺) for this compound would be expected at m/z 142.

Table 4: GC-MS Fragmentation Data (Data sourced from NIST Mass Spectrometry Data Center)[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Assignment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 127 | Medium | [M - CH₃]⁺ |

| 97 | Medium | Loss of COOH and CH₃ |

| 81 | High | Cyclohexenyl cation |

| 55 | Highest | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[6]

-

Instrument Setup: The NMR spectra are acquired on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[7]

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (ATR-IR)

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the neat liquid or solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8] No further sample preparation is typically needed.

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded first.

-

Data Acquisition: The sample is placed on the crystal, and the anvil is pressed against it to ensure good contact. The sample spectrum is then recorded over a typical range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.[9] If the sample contains non-volatile salts or buffers, a clean-up step using solid-phase extraction may be necessary.[9]

-

Gas Chromatography (GC): A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system. The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column). The temperature of the GC oven is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For a standard analysis, Electron Ionization (EI) is used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | 56586-13-1 | Benchchem [benchchem.com]

- 2. This compound | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. webassign.net [webassign.net]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Conformational Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of the stereoisomers of 2-methylcyclohexanecarboxylic acid. This molecule serves as an excellent model for understanding the interplay of steric and electronic effects in determining the three-dimensional structure and, consequently, the physicochemical and biological properties of substituted cyclohexanes, a common motif in medicinal chemistry.

Stereoisomerism in this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers:

-

cis-isomers: (1R,2S)-2-methylcyclohexanecarboxylic acid and (1S,2R)-2-methylcyclohexanecarboxylic acid.

-

trans-isomers: (1R,2R)-2-methylcyclohexanecarboxylic acid and (1S,2S)-2-methylcyclohexanecarboxylic acid.

The relative orientation of the methyl and carboxylic acid groups (either on the same side or opposite sides of the ring) dictates the cis or trans configuration, which in turn significantly influences the conformational preferences of the molecule.

Principles of Conformational Analysis in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain.[1] In a substituted cyclohexane, the substituents can occupy either an axial or an equatorial position. The interconversion between the two chair forms, known as ring-flipping, is rapid at room temperature.[1]

The relative stability of the two chair conformers is primarily determined by steric interactions. Axial substituents experience destabilizing 1,3-diaxial interactions , which are steric repulsions with the other axial substituents (usually hydrogens) on the same side of the ring.[2] Consequently, substituents, particularly bulky ones, preferentially occupy the equatorial position to minimize these steric clashes.[3]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4]

Conformational Analysis of cis-2-Methylcyclohexanecarboxylic Acid

The cis-isomer has the methyl and carboxylic acid groups on the same side of the ring. This leads to two possible chair conformers that are in equilibrium. In one conformer, one group is axial and the other is equatorial, and in the ring-flipped conformer, their positions are reversed.

Conformational equilibrium of cis-2-Methylcyclohexanecarboxylic acid.

To estimate the relative stability, we can consider the A-values of the individual substituents.

Table 1: A-Values for Substituents

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH3) | 1.74[4] |

| Carboxylic Acid (-COOH) | 1.2 |

In the cis-isomer, one conformer will have an axial carboxylic acid group and an equatorial methyl group, while the other will have an axial methyl group and an equatorial carboxylic acid group. The energy difference can be estimated by comparing the A-values. The conformer with the larger group (methyl) in the equatorial position is expected to be more stable.

Table 2: Estimated Conformational Energy for cis-2-Methylcyclohexanecarboxylic Acid

| Conformer | Axial Group | Equatorial Group | Estimated Relative Energy (kcal/mol) |

| 1 | -COOH | -CH3 | 1.2 |

| 2 | -CH3 | -COOH | 1.74 |

The conformer with the axial carboxylic acid group is predicted to be more stable by approximately 0.54 kcal/mol.

Conformational Analysis of trans-2-Methylcyclohexanecarboxylic Acid

In the trans-isomer, the methyl and carboxylic acid groups are on opposite sides of the ring. This results in two possible chair conformations: one with both groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

Conformational equilibrium of trans-2-Methylcyclohexanecarboxylic acid.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial conformer.

Table 3: Estimated Conformational Energy for trans-2-Methylcyclohexanecarboxylic Acid

| Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) |

| 1 | Diequatorial | 0 |

| 2 | Diaxial | ~2.94 (1.74 + 1.2) |

The diequatorial conformer is strongly favored, with an estimated energy difference of approximately 2.94 kcal/mol.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of cyclohexane derivatives in solution. The magnitude of the vicinal coupling constant (3JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation .

Experimental workflow for NMR-based conformational analysis.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a 1H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the signals corresponding to the methine protons at C1 and C2.

-

Measure the vicinal coupling constants (3JHH) between these protons and the adjacent methylene protons.

-

Interpretation:

-

Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).

-

Small coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angles ~60°).

-

-

-

Conformer Population: By analyzing the observed coupling constants, which are a weighted average of the coupling constants in each conformer, the relative populations of the conformers at equilibrium can be determined.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative energies and geometries of different conformers.

Computational workflow for DFT-based conformational analysis.

Methodology:

-

Structure Generation: Generate the 3D coordinates for the possible chair conformers of both the cis and trans isomers.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the Gibbs free energies.

-

Energy Comparison: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies (ΔG).

Conclusion

The conformational analysis of this compound isomers highlights the fundamental principles governing the three-dimensional structure of substituted cyclohexanes. The interplay between the steric demands of the methyl and carboxylic acid groups leads to distinct conformational preferences for the cis and trans isomers. For the trans isomer, the diequatorial conformer is strongly favored. In the case of the cis isomer, the conformer with the bulkier methyl group in the equatorial position is expected to be slightly more stable. A combination of NMR spectroscopy and computational chemistry provides a powerful approach for the detailed characterization of these conformational equilibria, which is essential for understanding and predicting the properties and reactivity of these and related molecules in various chemical and biological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide on the Thermodynamic Stability of 2-Methylcyclohexanecarboxylic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 2-methylcyclohexanecarboxylic acid. A detailed examination of the conformational preferences and the energetic differences between the cis and trans isomers is presented. This document summarizes key thermodynamic parameters, outlines the experimental and computational methodologies used for their determination, and offers insights into the structural relationships that govern the stability of these compounds. The information contained herein is critical for professionals in drug development and chemical synthesis, where stereochemical control and an understanding of isomeric stability are paramount.

Introduction

This compound is a disubstituted cyclohexane derivative featuring two stereocenters, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two diastereomeric pairs: cis and trans. The spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring dictates the molecule's overall energy and, consequently, its thermodynamic stability. Understanding the relative stabilities of these isomers is crucial for designing synthetic routes that favor the desired stereoisomer and for predicting the behavior of these compounds in biological systems.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The thermodynamic stability of a given stereoisomer is largely determined by the steric interactions arising from the positions of its substituents. Axial substituents experience greater steric hindrance, primarily due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, conformations with substituents in the equatorial position are generally more stable.

Stereoisomers and Conformational Analysis

The two diastereomeric pairs of this compound are the cis and trans isomers.

-

Cis Isomer: In the cis isomer, the methyl and carboxylic acid groups are on the same side of the cyclohexane ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position. Through a ring flip, the axial substituent becomes equatorial, and the equatorial substituent becomes axial.

-

Trans Isomer: In the trans isomer, the methyl and carboxylic acid groups are on opposite sides of the ring. This allows for both substituents to be in equatorial positions in one chair conformation (diequatorial) or both to be in axial positions in the other (diaxial).

The relative stability of these conformations can be qualitatively predicted by considering the steric bulk of the substituents. Both the methyl (-CH₃) and carboxylic acid (-COOH) groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Quantitative Thermodynamic Data

| Substituent | A-value (kcal/mol) |

| -CH₃ | ~1.7 |

| -COOH | ~1.4 |

Estimation of Relative Stability:

-

Trans Isomer: The diequatorial conformation of the trans isomer is significantly more stable than the diaxial conformation. The energy difference can be estimated by summing the A-values of the two groups, suggesting a strong preference for the diequatorial form at equilibrium.

-

Cis Isomer: The two chair conformations of the cis isomer, each with one axial and one equatorial group, have different energies. The conformation with the larger group (methyl) in the equatorial position and the smaller group (carboxylic acid) in the axial position would be slightly more stable than the reverse. The energy difference between the two cis conformers would be approximately the difference in their A-values (1.7 - 1.4 = 0.3 kcal/mol).

Overall, the trans isomer, which can adopt a low-energy diequatorial conformation, is predicted to be the most thermodynamically stable stereoisomer of this compound.

Experimental and Computational Methodologies

The determination of the thermodynamic stability of stereoisomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Equilibration Studies:

This method involves allowing a mixture of stereoisomers to reach equilibrium under conditions that permit their interconversion. The equilibrium concentrations of the isomers are then measured, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Protocol:

-

A sample containing a non-equilibrium mixture of the cis and trans isomers of this compound is prepared.

-

The sample is dissolved in a suitable solvent, and a catalyst (e.g., a strong acid or base) is added to facilitate epimerization at one of the stereocenters.

-

The mixture is heated to a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Aliquots of the reaction mixture are taken at various time intervals and analyzed by GC or HPLC to monitor the concentrations of the isomers.

-

Equilibrium is considered to be reached when the ratio of the isomers remains constant over time.

-

The equilibrium constant (Keq) is calculated from the final concentrations of the isomers.

-

The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq).

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the ratio of conformers at equilibrium.[1] The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, which differs for axial and equatorial positions.

-

Protocol:

-

A high-resolution ¹H NMR spectrum of a purified stereoisomer is acquired in a suitable deuterated solvent.

-

The coupling constants for specific protons on the cyclohexane ring are carefully measured.

-

By applying the Karplus equation, which relates coupling constants to dihedral angles, the relative populations of the different chair conformations can be determined.

-

For the cis isomer, this allows for the determination of the equilibrium between the two chair conformers. For the trans isomer, it confirms the predominance of the diequatorial conformer.

-

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different stereoisomers and their various conformations.[1]

-

Protocol:

-

The 3D structures of the cis and trans isomers of this compound, in their different possible chair conformations, are built using molecular modeling software.

-

Geometry optimization and energy calculations are performed using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).[1]

-

The calculations yield the electronic energies of each conformer.

-

Frequency calculations are performed to obtain thermochemical data, including enthalpy (H) and Gibbs free energy (G), at a specific temperature.

-

The relative stabilities of the stereoisomers are determined by comparing their calculated Gibbs free energies.

-

Visualizations

Stereoisomer Relationship

Caption: Relationship between the stereoisomers of this compound.

Conformational Equilibrium of the Trans Isomer

Caption: The two chair conformations of the trans isomer.

Experimental Workflow for Equilibration Study

Caption: A simplified workflow for determining thermodynamic stability via equilibration.

Conclusion